molecular formula C7H6BrN3 B12469831 8-Bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine

8-Bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B12469831
M. Wt: 212.05 g/mol
InChI Key: WKIUQRDMVQOUAY-UHFFFAOYSA-N
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Description

8-Bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a bromine atom at the 8th position and a methyl group at the 7th position on the triazolo[1,5-a]pyridine ring. It has a molecular formula of C7H6BrN3 and a molecular weight of 214.05 g/mol. This compound is of significant interest in medicinal and pharmaceutical chemistry due to its potential biological activities and applications.

Chemical Reactions Analysis

8-Bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom at the 8th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other derivatives.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as copper or palladium compounds. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Comparison with Similar Compounds

8-Bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine can be compared with other similar compounds, such as:

    1,2,4-Triazolo[1,5-a]pyridine: This compound lacks the bromine and methyl substituents and has different biological activities and applications.

    7-Methyl-[1,2,4]triazolo[1,5-a]pyridine: This compound lacks the bromine substituent and may have different reactivity and biological properties.

    8-Bromo-[1,2,4]triazolo[1,5-a]pyridine: This compound lacks the methyl substituent and may exhibit different chemical and biological behaviors.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activities compared to its analogs.

Properties

IUPAC Name

8-bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-5-2-3-11-7(6(5)8)9-4-10-11/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKIUQRDMVQOUAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC=NN2C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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